molecular formula C22H26O6 B13252708 kadsuralignan H

kadsuralignan H

Cat. No.: B13252708
M. Wt: 386.4 g/mol
InChI Key: HAPHUWWEOOCTDA-SEDUGSJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadsuralignan H is an arylnaphthalene lignan isolated from the plant Kadsura coccinea. This compound is part of a group of lignans known for their diverse biological activities. Kadsura coccinea, a member of the Schisandraceae family, has been used in traditional Chinese medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders .

Preparation Methods

Kadsuralignan H is typically isolated from the ethyl acetate fraction of an 80% acetone extract of Kadsura coccinea. The isolation process involves several steps, including solvent extraction, chromatography, and spectroscopic analysis to elucidate the structure . There are no widely reported synthetic routes or industrial production methods for this compound, as it is primarily obtained from natural sources.

Chemical Reactions Analysis

Kadsuralignan H undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include lipopolysaccharide and recombinant mouse interferon-gamma, which activate murine macrophage-like cells . The major products formed from these reactions are typically other lignans or related compounds, depending on the specific reaction conditions.

Scientific Research Applications

Kadsuralignan H has been studied for its inhibitory effects on nitric oxide production in murine macrophage-like cells. Additionally, this compound and other lignans from Kadsura coccinea have shown various bioactivities, including anti-tumor, anti-HIV, and antioxidant effects . These properties make this compound a compound of interest in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of kadsuralignan H involves the inhibition of nitric oxide production in activated murine macrophage-like cells. This inhibition is achieved through the interaction with specific molecular targets and pathways, including the lipopolysaccharide and recombinant mouse interferon-gamma pathways . By inhibiting these pathways, this compound reduces the production of nitric oxide, which is a key mediator of inflammation.

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(6R,7R,8R)-2,3-dimethoxy-8-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C22H26O6/c1-11-6-13-7-16(25-4)22(26-5)20(23)19(13)18(12(11)2)14-8-15(24-3)21-17(9-14)27-10-28-21/h7-9,11-12,18,23H,6,10H2,1-5H3/t11-,12-,18-/m1/s1

InChI Key

HAPHUWWEOOCTDA-SEDUGSJDSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2[C@H]([C@@H]1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(C1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC

Origin of Product

United States

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